molecular formula C26H25N3O3S B2377752 3-(benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline CAS No. 866845-17-2

3-(benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline

Cat. No.: B2377752
CAS No.: 866845-17-2
M. Wt: 459.56
InChI Key: VVUGUCNNBSFPHH-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique quinoline structure, which is substituted with methoxy, phenylpiperazine, and phenylsulfonyl groups. These substitutions confer specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Phenylpiperazine Substitution: The 4-position of the quinoline core can be substituted with phenylpiperazine through nucleophilic substitution reactions, often using phenylpiperazine and a suitable leaving group.

    Phenylsulfonylation: The phenylsulfonyl group can be introduced at the 3-position through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the quinoline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Reagents like halides, sulfonates, or other electrophiles/nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-(benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Phenylpiperazin-1-yl)quinoline: Lacks the methoxy and phenylsulfonyl groups, which may result in different chemical and biological properties.

    6-Methoxyquinoline:

    3-Phenylsulfonylquinoline: Lacks the methoxy and phenylpiperazine groups, affecting its overall properties and uses.

Uniqueness

3-(benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of methoxy, phenylpiperazine, and phenylsulfonyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-32-21-12-13-24-23(18-21)26(25(19-27-24)33(30,31)22-10-6-3-7-11-22)29-16-14-28(15-17-29)20-8-4-2-5-9-20/h2-13,18-19H,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUGUCNNBSFPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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